molecular formula C11H8N2O3 B8509961 3-(4-Nitrophenyl)pyridine-1-oxide

3-(4-Nitrophenyl)pyridine-1-oxide

Cat. No.: B8509961
M. Wt: 216.19 g/mol
InChI Key: JJQLVYXXYMTRAQ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) N-Oxides in Contemporary Chemical Research

Pyridine N-oxides, first described by Meisenheimer in 1926, are a versatile class of heterocyclic compounds with the general formula C₅H₅NO. wikipedia.orgscripps.edu They are derived from the oxidation of pyridines and exhibit a unique electronic structure that renders them more reactive than their parent pyridines towards both electrophiles and nucleophiles. semanticscholar.orgresearchgate.net This enhanced reactivity has made them invaluable intermediates in organic synthesis, facilitating the introduction of various functional groups onto the pyridine ring. semanticscholar.orgresearchgate.net

The significance of pyridine N-oxides in modern chemical research is multifaceted. They are employed as:

Synthetic Intermediates: The N-oxide functional group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic substitution reactions. wikipedia.orgsemanticscholar.org Following functionalization, the N-oxide can be readily removed through deoxygenation, providing access to a wide array of substituted pyridines that are otherwise difficult to synthesize. wikipedia.orgsemanticscholar.org

Oxidizing Agents: Pyridine N-oxides can act as mild and selective oxidizing agents in various transformations, often in the presence of metal catalysts. organic-chemistry.orgthieme-connect.de

Ligands in Coordination Chemistry: The oxygen atom of the N-oxide group can coordinate to metal ions, leading to the formation of a diverse range of metal complexes with potential applications in catalysis and materials science. wikipedia.orgresearchgate.net

Precursors to Biologically Active Molecules: Many pharmaceuticals and biologically active compounds contain the pyridine N-oxide moiety or are synthesized using pyridine N-oxide intermediates. scripps.edusemanticscholar.org For instance, derivatives of pyridine N-oxide are precursors to drugs like omeprazole (B731) and the fungicide zinc pyrithione. wikipedia.org

The unique properties of the N-O bond, including its dipolar nature and weak bond dissociation energy, contribute to the diverse reactivity of these compounds. thieme-connect.de

Structural Classification and Nomenclature of 3-(4-Nitrophenyl)pyridine-1-oxide

Structural Classification: this compound belongs to the class of aryl-substituted pyridine N-oxides. This classification is based on its core structure, which consists of a pyridine N-oxide ring with a phenyl group attached at the 3-position. The phenyl group is further substituted with a nitro group at its 4-position.

Nomenclature: The systematic IUPAC name for this compound is 3-(4-nitrophenyl)pyridin-1-ium-1-olate . However, the more commonly used name is This compound . The nomenclature can be broken down as follows:

Pyridine-1-oxide: This indicates the parent heterocyclic ring is pyridine, and the nitrogen atom at position 1 is oxidized to an N-oxide.

3-(...) : This prefix indicates that a substituent is attached to the carbon atom at the 3-position of the pyridine ring.

(4-Nitrophenyl) : This part describes the substituent itself, which is a phenyl group with a nitro (NO₂) group at its 4-position.

The structure of pyridine N-oxide is planar, and the presence of the N-oxide group significantly influences the electronic distribution within the pyridine ring, making the 2- and 4-positions electron-deficient and susceptible to nucleophilic attack. wikipedia.orgthieme-connect.de

Overview of Research Trajectories for Aryl-Substituted Pyridine N-Oxides

Research on aryl-substituted pyridine N-oxides, including this compound, has followed several key trajectories, driven by their potential applications in various fields of chemistry.

Synthesis and Functionalization: A primary focus of research has been the development of efficient methods for the synthesis of aryl-substituted pyridine N-oxides. This often involves the oxidation of the corresponding aryl-substituted pyridines. arkat-usa.org Furthermore, extensive research has been dedicated to the functionalization of these compounds, particularly through transition metal-catalyzed cross-coupling reactions to introduce additional substituents onto the pyridine or aryl rings. semanticscholar.orgresearchgate.net Palladium-catalyzed direct arylation is a notable method for synthesizing 2-aryl pyridine N-oxides. semanticscholar.orgresearchgate.net

Catalysis: Aryl-substituted pyridine N-oxides have been explored as ligands in transition metal catalysis. The electronic properties of the aryl substituent can be tuned to modulate the catalytic activity of the resulting metal complexes. Chiral 4-aryl-pyridine-N-oxides have been designed and synthesized for use as nucleophilic organocatalysts. acs.org

Materials Science: The unique electronic and photophysical properties of some aryl-substituted pyridine N-oxides make them interesting candidates for applications in materials science, such as in the development of new dyes, sensors, and nonlinear optical materials. researchgate.net

Medicinal Chemistry: The pyridine N-oxide scaffold is present in numerous biologically active molecules. Researchers continue to synthesize and evaluate new aryl-substituted pyridine N-oxide derivatives for their potential as therapeutic agents.

The ability to readily modify the aryl substituent allows for the fine-tuning of the steric and electronic properties of these molecules, making them versatile building blocks for a wide range of chemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

3-(4-nitrophenyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C11H8N2O3/c14-12-7-1-2-10(8-12)9-3-5-11(6-4-9)13(15)16/h1-8H

InChI Key

JJQLVYXXYMTRAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 4 Nitrophenyl Pyridine 1 Oxide and Its Structural Congeners

Direct Nitration Strategies for Pyridine (B92270) N-Oxides

Direct nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group onto an aromatic ring. In the context of pyridine N-oxides, this strategy can be applied in two primary ways: nitration of the pyridine ring followed by oxidation of the nitrogen atom, or direct nitration of the pre-formed pyridine N-oxide.

Nitration of Pyridine Precursors and Subsequent N-Oxidation

This two-step approach involves the initial nitration of a pyridine derivative, such as 3-phenylpyridine, followed by the oxidation of the pyridine nitrogen to the corresponding N-oxide.

The nitration of phenylpyridine precursors typically requires strong acidic conditions. For instance, the nitration of 4-(3-phenylpropyl)pyridine (B1219276) is achieved using a sulfonitric mixture (a combination of nitric acid and sulfuric acid) at low temperatures to control the reaction's exothermicity and selectivity. prepchem.com A similar approach can be envisioned for 3-phenylpyridine, where the phenyl substituent directs the nitration primarily to its para-position, yielding 3-(4-nitrophenyl)pyridine (B1584840).

Once the nitrated pyridine precursor is obtained, the subsequent N-oxidation is a common transformation. youtube.com This step enhances the electron-donating character of the pyridine ring system. Various oxidizing agents can be employed for this purpose. arkat-usa.org Peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA) in a solvent like dichloromethane, are frequently used for the oxidation of substituted pyridines. google.com Other effective reagents include hydrogen peroxide in acetic acid or specialized systems like methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.orgorgsyn.orgorgsyn.org

Table 1: Common Reagents for N-Oxidation of Pyridines

Oxidizing Agent Typical Conditions Reference
m-Chloroperoxybenzoic acid (mCPBA) Dichloromethane, 20-25°C google.com
Hydrogen Peroxide / Acetic Acid 70 ± 5°C orgsyn.orgorgsyn.org
Hydrogen Peroxide / Methyltrioxorhenium (MTO) Catalytic MTO, high yields arkat-usa.org

Regioselective Nitration Approaches of Pyridine N-Oxides

An alternative and often more direct route is the nitration of a pre-formed pyridine N-oxide. The N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to electrophilic attack than the parent pyridine. scripps.edu It activates the 2- and 4-positions for electrophilic substitution.

The direct nitration of pyridine N-oxide itself with a mixture of fuming nitric acid and concentrated sulfuric acid selectively yields 4-nitropyridine (B72724) N-oxide. sapub.orgoc-praktikum.de The reaction is typically conducted at elevated temperatures (e.g., 125-130°C) for several hours. oc-praktikum.de Theoretical studies suggest that while kinetic control might favor ortho-substitution, the explicit solvation of the N-oxide oxygen in the strongly acidic medium directs the reaction to the para-position, which is the experimentally observed product. rsc.org

For the synthesis of the target molecule, this strategy would involve the nitration of 3-phenylpyridine-N-oxide. The presence of the phenyl group at the 3-position influences the regioselectivity. Research on the nitration of 3-methylpyridine-1-oxide demonstrates that the reaction yields 3-methyl-4-nitropyridine-1-oxide, indicating a preference for nitration at the C-4 position even with a substituent at C-3. orgsyn.org This suggests that the nitration of 3-phenylpyridine-N-oxide would similarly be expected to produce 3-phenyl-4-nitropyridine-N-oxide, a structural isomer of the target compound. Achieving the desired 3-(4-nitrophenyl)pyridine-1-oxide via this method would require starting with 3-pyridylbenzene that is already nitrated at the desired position before N-oxidation.

Coupling and Substitution Reactions for C-C and C-N Bond Formation

Modern cross-coupling reactions provide powerful tools for the construction of biaryl systems like this compound. These methods allow for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Construction of the Nitrophenyl Moiety

The key C-C bond in this compound can be efficiently formed using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction typically involves the coupling of an organoboron compound with an organohalide. organic-chemistry.org

To synthesize the target molecule, two main Suzuki coupling strategies can be employed:

Coupling of a pyridine-N-oxide halide with a nitrophenylboronic acid: A 3-halopyridine-N-oxide (e.g., 3-bromo- (B131339) or 3-iodopyridine-N-oxide) can be reacted with 4-nitrophenylboronic acid.

Coupling of a pyridine-N-oxide boronic acid with a halonitrobenzene: 3-(Boronic acid)pyridine-N-oxide can be coupled with a 4-halonitrobenzene (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene).

The Suzuki reaction is known for its tolerance of a wide range of functional groups, including the nitro group and the N-oxide moiety. nih.gov Rhodium-catalyzed Suzuki-Miyaura reactions have also been developed specifically for pyridine N-oxide derivatives, highlighting the utility of this approach. nih.govacs.orgthieme-connect.com

Table 2: Example of Suzuki-Miyaura Coupling for Pyridine Derivatives

Pyridine Substrate Boronic Acid Catalyst System Conditions Yield Reference
5-Bromo-2-methylpyridin-3-amine Various Arylboronic Acids Pd(PPh₃)₄, K₃PO₄ 1,4-dioxane/H₂O, 85-95°C Moderate to Good nih.gov

Formation of the Pyridine-N-oxide Heterocycle

Instead of functionalizing a pre-existing pyridine ring, the entire 3-(4-nitrophenyl)pyridine-N-oxide framework can be built from acyclic precursors. Classical methods for pyridine synthesis include the Hantzsch pyridine synthesis and the Kröhnke pyridine synthesis. nih.gov

More contemporary approaches involve multicomponent reactions. For example, three-component ring transformations (TCRT) using 1-methyl-3,5-dinitro-2-pyridone as a substrate can react with ketones in the presence of ammonia (B1221849) to form various substituted pyridines. nih.gov By carefully selecting the ketone precursor that incorporates the 4-nitrophenyl group, it is possible to construct the desired 3-(4-nitrophenyl)pyridine core, which can then be N-oxidized as a final step.

Advanced Synthetic Techniques for Derivatives

The synthesis of derivatives of this compound can be achieved using a variety of advanced synthetic methods. These techniques allow for further functionalization of the core structure.

One of the most powerful methods for C-N bond formation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides. wikipedia.org For example, if a halogen substituent were present on the pyridine ring of the target molecule (e.g., 2-chloro-3-(4-nitrophenyl)pyridine-1-oxide), it could be reacted with a wide range of primary or secondary amines to generate a library of amino-substituted derivatives. researchgate.netresearchgate.net The reaction is known for its broad substrate scope and functional group tolerance. libretexts.orgnih.gov

Furthermore, the N-oxide moiety itself can act as a directing group to facilitate other transformations. It can be used as a traceless directing group, where it assists in a reaction and is subsequently removed. acs.orgthieme-connect.com For instance, the oxygen atom of the N-oxide can be removed (deoxygenation) using reagents like phosphorus tribromide (PBr₃) or zinc dust, which regenerates the parent pyridine. acs.org This allows for synthetic strategies where the N-oxide is used to control reactivity and is then removed in a later step. youtube.com

Stereoselective Synthetic Pathways and Chiral Derivatization

The introduction of chirality into pyridine N-oxide structures is of significant interest for applications in asymmetric catalysis. While direct stereoselective synthesis of this compound is not extensively documented, methodologies for the creation of chiral structural congeners, particularly chiral 4-aryl-pyridine-N-oxides (ArPNOs), have been developed. acs.org These strategies are crucial for creating enantiomerically pure compounds for various applications.

A prominent strategy involves the rational design and synthesis of ArPNOs to be used as nucleophilic organocatalysts. acs.org This approach overcomes previous limitations that required a dialkylamino group at the C-4 position of the pyridine ring for catalytic activity, thereby opening the door to greater structural diversity at this position. acs.org

The synthetic pathway to these chiral catalysts begins with a nucleophilic aromatic substitution reaction. As detailed in the table below, a chiral starting material, such as an L-prolinamide, is reacted with a functionalized pyridine N-oxide precursor, like 3-bromo-4-nitro-pyridine-N-oxide. acs.org Following a subsequent acetylation step, a Suzuki-Miyaura coupling reaction is employed to introduce a variety of aryl groups at the C-4 position, yielding the desired chiral 4-aryl-pyridine-N-oxides. acs.org The structure and absolute configuration of these complex molecules have been confirmed through single-crystal X-ray diffraction analysis. acs.org

Table 1: Synthetic Pathway for Chiral 4-Aryl-pyridine-N-oxide (ArPNO) Catalysts

Step Reaction Reagents and Conditions Intermediate/Product Reference
1 Nucleophilic Aromatic Substitution L-prolinamides, 3-bromo-4-nitro-pyridine-N-oxide 3-Amino-4-nitro-pyridine-N-oxides acs.org
2 Acetylation AcCl 3-Amino-4-chloro-pyridine-N-oxides acs.org

Furthermore, the functionalization of pyridine N-oxide precursors is a key step in preparing for these advanced syntheses. For instance, a direct nucleophilic fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This intermediate can then be converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation, demonstrating a pathway to highly functionalized pyridine derivatives that can serve as precursors for more complex chiral structures. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in one pot. acs.orgresearchgate.net This approach aligns with the principles of green chemistry by reducing reaction time, cost, and waste. acs.org While a specific MCR for the direct synthesis of this compound is not prominently featured in the literature, MCRs are widely used to synthesize structurally related pyridine and fused-pyridine systems.

One notable example is the synthesis of 3-methyl-4-(4-nitrophenyl)-6-oxo-1-phenyl-4,5-dihydropyrazolo[3,4-b]pyridine. This compound, which incorporates the key 4-nitrophenyl moiety, was synthesized through a three-component reaction of 5-amino-3-methyl-1-phenylpyrazole, 4-nitrobenzaldehyde, and Meldrum's acid in glycol under microwave irradiation. researchgate.net This demonstrates the power of MCRs to rapidly assemble complex heterocyclic structures containing the desired nitrophenyl group.

Another general and efficient MCR for pyridine synthesis involves a one-pot, four-component reaction. acs.org In this method, an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) are combined, often under microwave irradiation, to produce highly substituted pyridine derivatives in excellent yields (82%-94%) and short reaction times (2-7 minutes). acs.org

Table 2: Examples of Multicomponent Reactions for Pyridine Congeners

Reaction Name/Type Starting Materials Product Type Key Features Reference
Three-Component Reaction 5-Amino-3-methyl-1-phenylpyrazole, 4-Nitrobenzaldehyde, Meldrum's acid Dihydropyrazolo[3,4-b]pyridine derivative Incorporates the 4-nitrophenyl group; microwave-assisted. researchgate.net
Four-Component Hantzsch-type Reaction Aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate Substituted Pyridine Environmentally friendly (microwave irradiation), excellent yields, short reaction times. acs.org

These MCR approaches, including well-known reactions like the Ugi reaction, highlight the versatility and efficiency of modern synthetic methods in creating diverse libraries of pyridine-based compounds. nih.govrug.nl They offer a powerful alternative to traditional multi-step syntheses for accessing complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation of 3 4 Nitrophenyl Pyridine 1 Oxide

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within the 3-(4-nitrophenyl)pyridine-1-oxide molecule.

FTIR Spectroscopy: The FTIR spectrum of a related compound, (e)-3-(4-Nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, was recorded using a Bruker IFS 85 instrument with the KBr-Pellet technique. nih.gov While specific peak assignments for this compound are not detailed in the provided results, analysis of analogous structures like 4-nitropyridine-1-oxide reveals characteristic vibrational modes. nih.gov Typically, the spectrum would exhibit strong absorptions corresponding to the N-O stretching of the pyridine-1-oxide moiety and the symmetric and asymmetric stretching vibrations of the nitro group. Aromatic C-H and C=C stretching vibrations from both the pyridine (B92270) and phenyl rings would also be prominent.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For 4-nitropyridine-1-oxide, Raman spectra have been obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Key Raman shifts would be expected for the nitro group and the aromatic ring systems, aiding in the comprehensive vibrational analysis of the molecule.

Below is a table summarizing the expected vibrational frequencies for key functional groups in this compound based on data from related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Nitro (NO₂)Asymmetric Stretch~1500-1560FTIR
Nitro (NO₂)Symmetric Stretch~1345-1385FTIR
Pyridine N-Oxide (N-O)Stretch~1200-1300FTIR
Aromatic C=CStretch~1400-1600FTIR/Raman
Aromatic C-HStretch~3000-3100FTIR/Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within the this compound structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the protons on both the pyridine and the nitrophenyl rings. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing nature of the nitro group and the N-oxide functionality. For instance, in the related 3-bromopyridine (B30812) N-oxide, the aromatic protons appear in the range of 7.21-8.40 ppm in CDCl₃. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of this compound would show distinct signals for each carbon atom in the pyridine and phenyl rings. The carbons attached to the nitro group and the N-oxide group would exhibit characteristic downfield shifts. In a similar compound, 3-bromopyridine N-oxide, the carbon signals appear between 120.2 and 140.3 ppm in CDCl₃. rsc.org For 4-nitropyridine-1-oxide, ¹³C NMR data is also available, showing signals that are influenced by the solvent used, such as trifluoroacetic acid. spectrabase.com

The following table presents representative ¹H and ¹³C NMR data for related pyridine N-oxide derivatives.

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
3-Bromopyridine N-Oxide rsc.orgCDCl₃7.21-7.24 (dd), 7.45-7.47 (dq), 8.19-8.21 (dq), 8.39-8.40 (t)120.2, 125.9, 128.7, 137.7, 140.3
2-Methylpyridine N-Oxide rsc.orgCDCl₃2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, 1H)17.3, 123.2, 125.5, 126.1, 138.8, 148.5
4-Nitropyridine-1-oxide spectrabase.comCF₃COOH--

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, GC-MS)

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural information.

LC-MS and GC-MS: Both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of this compound. nih.gov GC-MS analysis of the related 4-nitropyridine-1-oxide shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions. nih.gov The fragmentation pattern would likely involve the loss of the nitro group, the oxygen from the N-oxide, and cleavage of the bond between the two aromatic rings. This data is crucial for confirming the molecular formula and for identifying the compound in complex mixtures. The molecular weight of 3-(4-nitrophenyl)pyridine (B1584840) is 200.20 g/mol , and its N-oxide would have a molecular weight of approximately 216.19 g/mol . anaxlab.com

A table summarizing the mass spectrometry data for the related 4-nitropyridine-1-oxide is provided below.

TechniqueIonizationKey Fragments (m/z)
GC-MS nih.govEI140 (M+), 110, 94, 80

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) and Lattice Parameter Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.

The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The extended conjugation between the nitrophenyl ring and the pyridine-1-oxide ring system is expected to result in strong absorptions in the UV region. The nitro group and the N-oxide moiety will influence the energies of these transitions. Studies on related compounds like 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine show absorption maxima that are indicative of the electronic structure. researchgate.net The solvent environment can also affect the position and intensity of these absorption bands. The electronic transitions in 4-(2-nitrophenyl)-1,4-dihydropyridines have been attributed to the -COOCH3 and -NO2 groups. researchgate.net

Compound/SystemSolventλmax (nm)Transition Type
Furopyridine Derivative researchgate.netVarious250-390π → π* and n → π*
4'-(p-nitrophenyl)-2,2':6',2”-terpyridine complexes researchgate.net-233-236-

Computational and Theoretical Chemistry of 3 4 Nitrophenyl Pyridine 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular structure and electronic properties of compounds. For molecules like 3-(4-Nitrophenyl)pyridine-1-oxide, these methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization and predicting molecular properties. For aromatic and heterocyclic compounds, DFT methods, particularly using hybrid functionals like B3LYP, have shown high accuracy.

In studies of related pyridine (B92270) N-oxide derivatives, DFT calculations, often with basis sets such as 6-311+G(d,p), are used to determine the optimized molecular geometry. elixirpublishers.com For this compound, it is expected that the two aromatic rings would not be coplanar due to steric hindrance. The dihedral angle between the pyridine N-oxide ring and the nitrophenyl ring would be a key parameter determined through geometry optimization. The presence of the electron-withdrawing nitro group and the electron-donating N-oxide group significantly influences the electronic distribution and geometry of the molecule. Specifically, the N-O bond in the pyridine N-oxide moiety is predicted to be shorter due to the electron-withdrawing effect of the para-nitro group on the phenyl ring, a phenomenon observed in 4-nitropyridine (B72724) N-oxide.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Inferred from related compounds) This table is illustrative and based on data from analogous compounds. Actual values would require specific calculations for this compound.

ParameterPredicted Value Range
N-O Bond Length (Å)1.25 - 1.28
C-N-O Angle (°)118 - 121
Dihedral Angle (°)30 - 45
C-N (Pyridine) (Å)1.35 - 1.38
C-C (Inter-ring) (Å)1.47 - 1.50

Hartree-Fock (HF) Methods and Coupled Hartree-Fock (CHF) Approaches

The Hartree-Fock (HF) method is another cornerstone of quantum chemistry for approximating the n-body Schrödinger equation. While generally less accurate than DFT for electron correlation, it is a foundational ab initio method. HF calculations, often used in conjunction with DFT, can provide valuable information about electronic properties. nih.gov

For pyridine N-oxide systems, HF methods combined with a suitable basis set (e.g., 6-31G**) are used to calculate electronic energies and molecular orbitals. nih.gov The Coupled Hartree-Fock (CHF) approach extends the HF method to calculate response properties, such as polarizabilities and hyperpolarizabilities, which are crucial for understanding the non-linear optical (NLO) properties of molecules. Given the presence of donor (N-oxide) and acceptor (nitro) groups connected by a π-system, this compound is expected to exhibit significant NLO properties, which could be accurately predicted using CHF methods.

Molecular Orbital Analysis (HOMO-LUMO, Natural Bond Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the pyridine N-oxide ring, which acts as the electron-donating part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitrophenyl ring. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, which is characteristic of molecules with strong donor-acceptor interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge transfer within a molecule. For the title compound, NBO analysis would likely reveal significant intramolecular charge transfer from the pyridine N-oxide moiety to the nitrophenyl group, contributing to the molecule's polarity and potential NLO activity.

Table 2: Predicted Frontier Orbital Properties for this compound This table is illustrative and based on general principles and data from analogous compounds.

PropertyPredicted Characteristic
HOMO LocalizationPyridine N-oxide ring and N-O bond
LUMO LocalizationNitrophenyl ring and NO₂ group
HOMO-LUMO Energy Gap (ΔE)Relatively small, indicating high reactivity

Prediction and Analysis of Molecular Properties

Charge Distribution and Electrostatic Potential

The charge distribution within a molecule determines its electrostatic potential, which governs how it interacts with other molecules. The Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution.

In this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the oxygen atoms of the N-oxide and the nitro group, as these are the most electronegative atoms. Regions of positive potential (blue) would be expected around the hydrogen atoms of the pyridine ring. These maps are invaluable for predicting sites susceptible to nucleophilic and electrophilic attack. irjweb.com The significant charge separation between the donor and acceptor ends of the molecule would result in a large dipole moment.

Vibrational Normal Modes and Frequencies

Vibrational spectroscopy (Infrared and Raman) is a key experimental technique for identifying functional groups and elucidating molecular structure. Computational methods like DFT can predict the vibrational frequencies and normal modes with a high degree of accuracy, aiding in the assignment of experimental spectra. nih.gov

For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the functional groups present. Key vibrational modes would include:

N-O stretching of the pyridine N-oxide group, typically observed in the 1200-1300 cm⁻¹ region.

Asymmetric and symmetric NO₂ stretching from the nitro group, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C and C=N ring stretching vibrations of the pyridine and benzene (B151609) rings in the 1400-1600 cm⁻¹ range. elixirpublishers.com

C-H stretching vibrations above 3000 cm⁻¹. nih.gov

Theoretical calculations help to resolve ambiguities in spectral assignments, especially in complex molecules where vibrational modes can be coupled. elixirpublishers.com

Table 3: Predicted Prominent Vibrational Frequencies (cm⁻¹) for this compound This table is illustrative and based on characteristic frequencies for the functional groups.

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H Aromatic Stretching3000 - 3100
C=C/C=N Ring Stretching1400 - 1600
NO₂ Asymmetric Stretching1500 - 1560
NO₂ Symmetric Stretching1300 - 1370
N-O Stretching1200 - 1300
C-N Stretching1382 - 1266

First Hyperpolarizabilities for Nonlinear Optical Properties

The first hyperpolarizability (β) is a critical tensor quantity that measures a molecule's nonlinear optical (NLO) response to an applied electric field, forming the basis for second-order NLO phenomena like second-harmonic generation (SHG). Molecules that exhibit large β values are of great interest for applications in optoelectronics and photonics.

The structure of this compound is characteristic of a donor-π-acceptor (D-π-A) system, which is a well-established motif for designing efficient NLO molecules. In this compound, the pyridine-1-oxide moiety can act as an electron-donating group, while the nitro group (-NO₂) on the phenyl ring is a strong electron-accepting group. These two are connected by a conjugated π-system of the phenyl and pyridine rings, which facilitates intramolecular charge transfer (ICT) upon excitation—a key factor for high β values.

Computational chemistry, primarily through methods like Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of such molecules. cuny.edunih.gov These calculations can determine the various components of the hyperpolarizability tensor and the total hyperpolarizability (β₀). While extensive research has been conducted on the NLO properties of various organic compounds, including pyrazole (B372694) derivatives and other heterocycles, specific computational data for this compound is not detailed in the available literature. nih.gov However, studies on analogous molecules with nitro-functional groups show that they possess significant NLO responses. nih.gov

To illustrate how such data is typically presented, the table below shows computational values for a series of related pyrazoline derivatives, which also feature a nitrophenyl acceptor group and exhibit promising NLO properties.

CompoundDescriptionFirst Hyperpolarizability (β₀) (x 10⁻³⁰ esu)Energy Gap (ΔEg) (eV)
M1(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone5.213.59
M2(4-chlorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone5.593.62
M3(4-bromophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone5.773.64
M45-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone5.623.51
M5(4-methoxyphenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone6.013.45
M65-(2,4-dinitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone7.263.32
This compoundTarget CompoundData Not AvailableData Not Available

Table adapted from a study on related nitrophenyl-containing pyrazoline derivatives, demonstrating typical computational NLO data. nih.gov Specific data for this compound is not available.

Mechanistic Studies of Chemical Reactions (e.g., nitration mechanisms)

Mechanistic studies are crucial for optimizing reaction conditions and understanding the reactivity of a molecule. For this compound, a key reaction is the nitration of the pyridine ring system, which is fundamental to the synthesis of many of its precursors.

The direct nitration of pyridine is often challenging, but the N-oxide functionality facilitates electrophilic substitution. The mechanism for the nitration of pyridine compounds with agents like dinitrogen pentoxide has been studied in detail. ntnu.no The process is not a typical electrophilic aromatic substitution and involves several steps:

Formation of N-nitropyridinium: The pyridine nitrogen atom attacks the nitrating agent (e.g., dinitrogen pentoxide), leading to the formation of an N-nitropyridinium intermediate. ntnu.no

Nucleophilic Attack: A nucleophile present in the reaction, such as bisulfite, attacks the pyridinium (B92312) ring, typically at the 2- or 4-position. This results in the formation of a dihydropyridine (B1217469) derivative. ntnu.no

Rearrangement: The critical step is the migration of the nitro group from the nitrogen atom to a carbon atom on the ring. Studies suggest this occurs via a ntnu.noabertay.ac.uk sigmatropic shift, which leads to the formation of a tetrahydro intermediate. ntnu.no

Elimination: The final step involves the elimination of the nucleophilic groups to restore aromaticity, yielding the 3-nitropyridine (B142982) product. ntnu.no

While this mechanism describes the nitration of the parent pyridine ring to achieve 3-nitro substitution, studies on the nitration of 3-phenylpyridine-N-oxide show that substitution occurs almost exclusively at the para-position of the phenyl ring, yielding this compound. abertay.ac.uk This indicates that the phenyl ring is more activated towards electrophilic attack than the 4-position of the pyridine-N-oxide ring in this specific substrate. Further computational and experimental studies on this compound itself would be necessary to elucidate the mechanisms of its subsequent reactions, such as further functionalization or photochemical processes. nih.gov

Reactivity and Chemical Transformations of 3 4 Nitrophenyl Pyridine 1 Oxide

Electrophilic Aromatic Substitution on the Pyridine (B92270) and Phenyl Rings

The introduction of an N-oxide function significantly alters the reactivity of the pyridine ring towards electrophiles. The oxygen atom donates electron density to the pyridine ring, particularly at the 2- (ortho) and 4- (para) positions, making it more susceptible to electrophilic attack than pyridine itself. researchgate.net However, in 3-(4-nitrophenyl)pyridine-1-oxide, the 3-position is occupied by the nitrophenyl group, and the 4-position on the pyridine ring is sterically unhindered. The 4-nitrophenyl group is a strong deactivating group, withdrawing electron density from the pyridine ring via an inductive effect.

Computational studies on pyridine-N-oxide have shown that while the ortho-position is kinetically favored for nitration, the para-substituted product is the one typically observed experimentally, a phenomenon attributed to the influence of the reaction medium. acs.org For this compound, electrophilic substitution is expected to be directed to the positions activated by the N-oxide group, primarily the 4- and 6-positions of the pyridine ring. The phenyl ring, being substituted with a deactivating nitro group, is less susceptible to further electrophilic attack.

FeatureDescription
Activating Group The N-oxide group increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it more reactive towards electrophiles than pyridine. scripps.edu
Deactivating Group The 4-nitrophenyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution.
Regioselectivity Electrophilic attack is predicted to occur preferentially at the 4- and 6-positions of the pyridine N-oxide ring, which are activated by the N-oxide functionality. The phenyl ring is generally deactivated towards further electrophilic substitution due to the presence of the nitro group.

Nucleophilic Reactions Involving the Pyridine N-Oxide Moiety

The pyridine N-oxide ring is also susceptible to nucleophilic attack, primarily at the 2- and 4-positions. scripps.educhemtube3d.com This reactivity can be enhanced by activating the N-oxide oxygen with an electrophilic reagent. A general method for the functionalization of pyridine N-oxides involves their activation with reagents like bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), followed by the addition of a nucleophile. nih.gov This one-pot procedure allows for the synthesis of 2-substituted pyridines under mild conditions. nih.gov

In the case of this compound, nucleophilic attack would be expected to occur at the 2- and 6-positions of the pyridine ring. The electron-withdrawing 4-nitrophenyl group at the 3-position would further enhance the electrophilicity of the adjacent carbon atoms. Mechanistic studies on related systems, such as the direct arylation of pyridine N-oxide, suggest complex pathways that can involve cooperative catalysis between different metal centers. nih.govberkeley.edu

Reductive Transformations of the Nitro Group and N-Oxide Functionality

The presence of two reducible functional groups, the nitro group and the N-oxide, allows for selective or complete reduction depending on the reagents and reaction conditions.

The reduction of aromatic nitro groups to amines is a common transformation that can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or treatment with metals in acidic media (e.g., Fe, Sn, or Zn with HCl). berkeley.eduresearchgate.net The choice of reducing agent is crucial for achieving chemoselectivity, especially when other reducible groups are present. For instance, sodium sulfide (B99878) (Na₂S) can sometimes selectively reduce one nitro group in the presence of others. researchgate.net

The deoxygenation of pyridine N-oxides to the corresponding pyridines is another important transformation. researchgate.net This can be accomplished using various reducing agents, such as trivalent phosphorus compounds (e.g., PCl₃ or PPh₃) or catalytic methods. For example, molybdenum(VI) oxodichloride (MoO₂Cl₂) in the presence of hydrogen gas has been shown to be an efficient catalyst for the deoxygenation of pyridine N-oxides, tolerating various functional groups. unl.pt Photocatalytic methods using rhenium complexes or silicotungstates have also been developed for the mild and selective deoxygenation of N-O bonds. acs.org

For this compound, the selective reduction of either the nitro group or the N-oxide, or the simultaneous reduction of both, presents a synthetic challenge. The relative reactivity of these two groups will depend on the chosen reducing system. For example, reduction of 4-nitropyridine (B72724) N-oxide with a TiCl₄/SnCl₂ reagent can lead to different products, such as 4,4'-azodipyridine or 4-aminopyridine, depending on the stoichiometry of the reagent. researchgate.net

Table of Common Reducing Agents and Their Expected Products:

Reducing AgentExpected Transformation of Nitro GroupExpected Transformation of N-OxidePotential Product(s) from this compound
H₂/Pd/C Reduction to amineDeoxygenation3-(4-Aminophenyl)pyridine
Fe/HCl Reduction to amineStable3-(4-Aminophenyl)pyridine-1-oxide
PCl₃ StableDeoxygenation3-(4-Nitrophenyl)pyridine (B1584840)
MoO₂Cl₂/H₂ Reduction to amineDeoxygenation3-(4-Aminophenyl)pyridine

Reaction Kinetics and Mechanistic Pathways

Detailed kinetic and mechanistic studies specifically for the reactions of this compound are not extensively reported in the literature. However, insights can be drawn from studies on analogous systems.

The kinetics of nucleophilic substitution reactions involving pyridines and nitrophenyl derivatives have been investigated. For instance, the reaction of nitrophenyl thionocarbonates with a series of pyridines was found to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov The rate-determining step in these reactions can change from the breakdown to the formation of this intermediate depending on the basicity of the pyridine nucleophile. nih.gov

Mechanistic studies on the palladium-catalyzed direct arylation of pyridine N-oxides have revealed complex reaction pathways. Evidence suggests that the reaction may not proceed through a simple direct C-H activation by the primary palladium complex. Instead, a cooperative catalytic cycle involving two distinct palladium centers has been proposed, where one center activates the N-oxide and the other facilitates the aryl transfer. acs.orgnih.govberkeley.edu The rate of these reactions can be influenced by the electronic nature of the substituents on the pyridine N-oxide, with more electron-deficient species sometimes showing enhanced rates, which supports a concerted metalation-deprotonation (CMD) pathway. acs.org

Further research is required to elucidate the specific kinetic parameters and detailed mechanistic pathways for the various transformations of this compound.

Derivatization and Analog Development Based on the 3 4 Nitrophenyl Pyridine 1 Oxide Scaffold

Synthesis of Substituted 3-(4-Nitrophenyl)pyridine-1-oxide Analogues

The synthesis of substituted this compound analogues can be achieved through various modern synthetic methodologies. A prominent approach involves the strategic modification of a related precursor, such as 3-bromo-4-nitropyridine-N-oxide, which allows for the introduction of the 4-nitrophenyl group via a cross-coupling reaction.

A noteworthy example of this strategy is the Suzuki-Miyaura coupling reaction. In a documented synthesis, 3-bromo-4-nitropyridine-N-oxide is reacted with aryl boronic acids in the presence of a palladium catalyst to yield 4-aryl-3-nitropyridine-N-oxide derivatives. acs.org This method is highly efficient and allows for the introduction of a wide variety of substituted aryl groups at the 4-position of the pyridine (B92270) ring. The general reaction scheme can be adapted to use (4-nitrophenyl)boronic acid to produce the target 3-substituted-4-(4-nitrophenyl)pyridine-1-oxide analogues, although specific examples with this exact substitution pattern are not detailed in the provided search results.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of highly substituted pyridines and their N-oxides. nih.govresearchgate.netrsc.orgrsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, the C-H/C-H cross-coupling of pyridine N-oxides with various heterocycles, such as thiophenes, furans, and triazoles, has been developed, offering a direct method for the synthesis of unsymmetrical biheteroaryl compounds. rsc.org This approach could be applied to this compound to introduce diverse heterocyclic moieties.

Furthermore, the synthesis of fully arylated pyridines has been demonstrated through a three-step process involving the condensation of a β-(2-pyridyl)enamine with an α,β-unsaturated ketone in the presence of an iron(III) chloride catalyst. d-nb.info While this method builds the pyridine ring itself, the principles of introducing multiple aryl substituents can inform the design of complex analogs based on the this compound scaffold.

The table below summarizes representative palladium-catalyzed cross-coupling reactions applicable to the synthesis of substituted pyridine N-oxide derivatives.

Reaction Type Coupling Partners Catalyst/Conditions Product Type Reference
Suzuki-Miyaura Coupling3-Bromo-4-nitropyridine-N-oxide + Aryl boronic acidsPd catalyst4-Aryl-3-nitropyridine-N-oxides acs.org
C-H/C-H Cross-CouplingPyridine N-oxides + Five-membered heterocyclesPd(OAc)2, Ag2CO3Unsymmetrical biheteroaryls rsc.org
Suzuki Cross-CouplingHalogenated aromatics/heteroaromatics + Pyridylboronic acidsPd catalystAmino-substituted arylpyridines/bipyridines nih.gov

Introduction of Chiral Auxiliaries and Asymmetric Functionalization

The introduction of chirality into molecules is of paramount importance, particularly in the context of medicinal chemistry and materials science. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. researchgate.net While specific examples of the direct use of chiral auxiliaries on the this compound scaffold are not prevalent in the provided search results, the principles of asymmetric synthesis using chiral pyridine N-oxides as catalysts are well-established and can be extrapolated.

A significant development in this area is the design and synthesis of chiral 4-aryl-pyridine-N-oxide (ArPNO) nucleophilic organocatalysts. acs.org The synthesis of these catalysts begins with the reaction of L-prolinamides with 3-bromo-4-nitropyridine-N-oxide. This initial step introduces a chiral moiety derived from a natural amino acid. Subsequent transformations, including a Suzuki-Miyaura coupling, lead to the final chiral ArPNO catalyst. acs.org This synthetic strategy demonstrates a clear pathway for incorporating chirality into a pyridine N-oxide framework that is structurally related to this compound.

The resulting chiral ArPNO catalysts have been successfully applied in acylative dynamic kinetic resolution reactions, achieving high yields and enantioselectivities. acs.org This highlights the potential of chiral pyridine N-oxide derivatives to act as effective asymmetric catalysts. Helical chiral pyridine N-oxides have also been reported as a new family of asymmetric catalysts, further expanding the scope of chiral pyridine N-oxide chemistry. nih.gov

Asymmetric functionalization can also be achieved through catalysis by chiral metal complexes. For example, the asymmetric Friedel-Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles has been accomplished using chiral-at-metal Rh(III) complexes, affording pyrazolo[3,4-b]pyridine analogues with high enantioselectivity. rsc.org This demonstrates that metal-catalyzed asymmetric transformations can be a powerful tool for the synthesis of chiral heterocyclic compounds.

The following table outlines key approaches for introducing chirality based on pyridine N-oxide structures.

Approach Starting Material/Precursor Chiral Source Application/Product Reference
Chiral Catalyst Synthesis3-Bromo-4-nitropyridine-N-oxideL-ProlinamidesChiral 4-Aryl-pyridine-N-oxide (ArPNO) catalysts acs.org
Asymmetric CatalysisProchiral substratesHelical chiral pyridine N-oxidesEnantioenriched products nih.gov
Metal-Catalyzed Asymmetric Synthesis5-Aminopyrazoles, α,β-unsaturated 2-acyl imidazolesChiral-at-metal Rh(III) complexesChiral pyrazolo[3,4-b]pyridine analogues rsc.org

Development of Hybrid Molecules Incorporating the Nitrophenylpyridine-1-oxide Core

Hybrid molecules, which combine two or more distinct pharmacophores or functional moieties, represent a promising strategy in drug discovery and materials science. The this compound scaffold can serve as a core structure for the development of such hybrid molecules.

An example of the synthesis of hybrid heterocyclic systems can be seen in the development of pyridine-benzothiazole hybrids. nih.gov In these syntheses, a pyridine-3-carbonyl chloride derivative is reacted with an amino-substituted benzothiazole (B30560) to form a new amide linkage, thereby creating a hybrid molecule. This approach could be adapted to a derivative of this compound, for instance, by functionalizing the pyridine ring with a carboxylic acid or amine group that can then be coupled to another heterocyclic system.

The synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones provides another example of creating a hybrid structure containing the 4-nitrophenyl group. nih.gov This one-pot, two-step process involves the α-sulfenylation of the enaminone followed by a nucleophilic cyclization, resulting in a pyrroline (B1223166) ring bearing a (4-nitrophenyl)thio substituent. This demonstrates the feasibility of incorporating the nitrophenyl moiety into different heterocyclic rings.

Furthermore, the palladium-catalyzed cross-coupling of pyridine N-oxides with indole (B1671886) derivatives offers a direct route to hybrid molecules containing both pyridine and indole cores. researchgate.net This methodology could be applied to this compound to generate a novel class of hybrid compounds.

The table below presents examples of synthetic strategies that can be adapted for the development of hybrid molecules based on the nitrophenylpyridine-1-oxide core.

Hybrid Molecule Type Synthetic Strategy Key Reactants Resulting Linkage/Core Reference
Pyridine-Benzothiazole HybridsAmide bond formationPyridine-3-carbonyl chlorides, Amino-benzothiazolesAmide nih.gov
(4-Nitrophenyl)thio-pyrrolinesα-Sulfenylation and nucleophilic cyclizationN-Propargylic β-enaminones, 4-Nitrobenzenesulfenyl chlorideThioether, Pyrroline nih.gov
Pyridine-Indole HybridsPalladium-catalyzed cross-couplingPyridine N-oxides, IndolesC-C bond researchgate.net

Applications of 3 4 Nitrophenyl Pyridine 1 Oxide in Advanced Materials Science

Nonlinear Optical (NLO) Materials

The development of organic NLO materials is a significant area of research due to their potential applications in optical data storage, image processing, and optical switching. nih.gov Materials with high NLO responses are sought after for their ability to alter the properties of light, a phenomenon that occurs at high light intensities, such as those produced by lasers. uokerbala.edu.iq The properties of such materials are typically evaluated through a combination of crystal growth, characterization, and computational studies.

Crystal Growth and Characterization for NLO Applications

For a molecule to be effective as an NLO material in solid-state applications, it must crystallize in a non-centrosymmetric space group. The first step in evaluating a compound like 3-(4-Nitrophenyl)pyridine-1-oxide would be to synthesize and grow high-quality single crystals.

Synthesis and Purification: The compound would first be synthesized and then purified, likely through recrystallization, to achieve the high purity required for single-crystal growth.

Crystal Growth: Techniques such as slow solvent evaporation would be employed to grow single crystals of sufficient size and quality for characterization.

Structural Analysis: Single-crystal X-ray diffraction is the definitive method to determine the crystal system, space group, and precise molecular arrangement, confirming whether the crystal structure lacks a center of symmetry.

Currently, there is no specific published data detailing the successful single-crystal growth or the crystallographic parameters for this compound.

Electronic and Vibrational Hyperpolarizability Studies

The NLO response of a molecule is quantified by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response.

Computational Studies: Density Functional Theory (DFT) is a powerful tool used to predict the NLO properties of molecules. rsc.org These calculations can determine the static and dynamic first hyperpolarizability (β) and provide insights into the electronic structure.

Experimental Measurement: Techniques like Hyper-Rayleigh Scattering (HRS) or Electric-Field-Induced Second-Harmonic Generation (EFISH) are used to experimentally measure the hyperpolarizability of molecules in solution.

While theoretical studies and experimental data exist for many organic chromophores, specific values for the electronic and vibrational hyperpolarizability of this compound are not found in the available literature.

Optical Transmittance and Laser Damage Threshold Investigations

Practical NLO devices require materials that are transparent at the operating wavelengths and can withstand high-intensity laser light without degrading.

Optical Transmittance: UV-Vis-NIR spectroscopy is used to measure the optical transmission window of the material. A wide transparency range is crucial for applications involving different laser frequencies.

Laser Damage Threshold (LDT): The LDT measures the maximum laser intensity a material can endure before surface damage occurs. A high LDT is essential for applications involving high-power lasers.

No experimental data on the optical transmittance spectrum or the laser damage threshold for this compound has been reported in the reviewed sources.

Supramolecular Chemistry and Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures through the control of intermolecular interactions. rsc.org This approach is used to create novel materials like co-crystals and porous frameworks.

Self-Assembly through Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Interactions)

The predictable self-assembly of molecules is governed by a variety of non-covalent interactions. The structure of this compound suggests it could participate in several such interactions:

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds could direct its crystal packing.

π-π Stacking: The presence of two aromatic rings (pyridine and nitrophenyl) would likely lead to π-π stacking interactions, which are significant in organizing molecules in the solid state.

Dipole-Dipole Interactions: The polar N-O and C-NO2 bonds would create strong dipole moments, influencing molecular alignment.

While studies on other pyridine (B92270) N-oxides show their capability to form complex structures, nih.gov specific analysis of the self-assembly motifs of this compound is absent from the literature.

Design of Co-crystals and Porous Organic Materials

By combining this compound with other molecules (co-formers), it might be possible to engineer co-crystals with tailored properties or to create porous organic materials.

Co-crystals: The pyridine N-oxide group could act as a hydrogen bond acceptor, allowing it to form co-crystals with hydrogen bond donors, potentially modifying NLO or other physical properties.

Porous Materials: Through careful selection of co-formers or by designing specific molecular geometries, it is theoretically possible to create porous frameworks for applications in gas storage or separation.

However, the scientific literature lacks reports on any attempts to use this compound as a building block for designing co-crystals or porous organic materials.

Catalytic Applications of 3 4 Nitrophenyl Pyridine 1 Oxide and Its Derivatives

Nucleophilic Organocatalysis

Pyridine-N-oxides, in general, have emerged as a significant class of nucleophilic organocatalysts. The oxygen atom of the N-oxide group acts as the primary nucleophilic site, initiating a variety of chemical transformations.

Asymmetric Catalysis (e.g., acylative dynamic kinetic resolution)

While research specifically detailing the use of 3-(4-nitrophenyl)pyridine-1-oxide in asymmetric catalysis is nascent, extensive studies on closely related chiral 4-aryl-pyridine-N-oxide (ArPNO) derivatives provide significant insights into its potential. These derivatives have proven to be highly effective in asymmetric transformations, particularly in acylative dynamic kinetic resolution (DKR) processes.

For instance, chiral ArPNOs have been successfully employed as organocatalysts in the acylative dynamic kinetic resolution of azoles, aldehydes, and anhydrides. acs.org In these reactions, the catalyst facilitates the formation of stereochemically enriched products with high yields and enantioselectivities. One notable application is in the synthesis of chiral phthalidyl ester prodrugs, where a 3,5-dimethylphenyl-derived ArPNO catalyst achieved up to 97% yield and 97% enantiomeric excess (ee). researchgate.net

Another significant application of chiral ArPNOs is the highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides using chloroformates as the acylating agent. researchgate.netrsc.orgnih.gov This method allows for the construction of valuable sulfur(VI)-stereocenters in high yields and with excellent enantioselectivities. researchgate.netrsc.orgnih.gov The versatility of this catalytic system is highlighted by its compatibility with various acyloxy groups and its tolerance to moisture. researchgate.netrsc.orgnih.gov

The success of these 4-aryl-pyridine-N-oxide systems strongly suggests that chiral derivatives of this compound could also serve as potent catalysts in similar asymmetric reactions. The electron-withdrawing nature of the 4-nitrophenyl group could potentially modulate the nucleophilicity and catalytic activity of the N-oxide, offering a tunable platform for catalyst design.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Pyridine-N-Oxide Derivatives

Reaction TypeCatalyst TypeSubstratesProductYield (%)Enantiomeric Excess (ee, %)
Acylative Dynamic Kinetic Resolution3,5-dimethylphenyl-derived ArPNOAzoles, Aldehydes, Anhydride2,5-disubstituted tetrazole hemiaminal estersup to 93up to 99
Acylative Dynamic Kinetic Resolution3,5-dimethylphenyl-derived ArPNOPhthalidyl ester prodrug synthesisPhthalidyl estersup to 9797
N-Acylative DesymmetrizationChiral 4-aryl-pyridine-N-oxideSulfonimidamides, ChloroformatesN-acylative sulfonimidamidesHighExcellent

Mechanism of Catalytic Action

The catalytic action of pyridine-N-oxides in nucleophilic catalysis, particularly in acyl transfer reactions, is well-established. The generally accepted mechanism involves the initial nucleophilic attack of the N-oxide oxygen atom on the electrophilic acylating agent. acs.orgnih.gov This leads to the formation of a highly reactive O-acyloxypyridinium cation intermediate. acs.orgnih.gov

In the context of asymmetric catalysis, such as the N-acylative desymmetrization of sulfonimidamides, this O-acyloxypyridinium cation is the key acyl transfer species. The subsequent nucleophilic substitution of this intermediate by the substrate, in this case, the sulfonimidamide, is the enantio-determining step of the reaction. researchgate.netnih.gov The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product.

Metal-Catalyzed Reactions Involving Nitrophenylpyridine-1-oxide Ligands

While direct applications of this compound as a ligand in metal-catalyzed reactions are not extensively documented, the broader class of pyridine-N-oxides is known to coordinate with metal centers. The oxygen atom of the N-oxide can act as a hard donor, while the pyridine (B92270) nitrogen can act as a borderline donor, allowing for various coordination modes. The electronic properties of the pyridine ring, influenced by substituents like the nitrophenyl group, can fine-tune the ligand's donor-acceptor characteristics.

Recent research has shown the involvement of a transient, non-heme iron(III) species with a pyridine N-oxide ligand in oxygen atom transfer (OAT) reactions. rsc.org This finding highlights the potential for pyridine-N-oxide ligands to participate in and stabilize high-valent metal-oxo intermediates, which are crucial in many oxidative catalytic cycles. The electron-withdrawing 4-nitrophenyl group in this compound could further enhance the stability of such intermediates.

Furthermore, pyridine derivatives are widely used as ligands in a plethora of metal-catalyzed reactions, including cross-coupling, cyclization, and polymerization reactions. nih.govacs.org The ability to functionalize the pyridine ring allows for the synthesis of tailored ligands with specific steric and electronic properties. Therefore, this compound and its derivatives represent a class of ligands with untapped potential for the development of novel metal-based catalysts.

Catalyst Design and Immobilization Strategies (e.g., nanomagnetic catalysts)

The heterogenization of homogeneous catalysts is a critical area of research aimed at improving catalyst recyclability and simplifying product purification. Nanomaterials, particularly magnetic nanoparticles, have emerged as excellent supports for catalyst immobilization due to their high surface area and facile separation using an external magnetic field.

Strategies for designing and immobilizing pyridine-based catalysts on magnetic nanoparticles have been successfully developed. For instance, novel pincer ligands based on a pyridine scaffold have been used to functionalize magnetic graphene oxide, which then serves as a support for gold nanoparticles. researchgate.net This heterogeneous nanocatalyst has shown promise in the reduction of nitroarenes. researchgate.net

More specifically, magnetic metal-organic frameworks (MOFs) have been synthesized and utilized as catalysts for the preparation of pyridines and 1,4-dihydropyridines. nih.govnih.gov In one example, a novel core-shell nanomagnetic MOF, Fe3O4@Co(BDC)-NH2, was employed for the synthesis of fused pyridines and 1,4-dihydropyridines under ultrasonic irradiation. nih.gov This catalyst proved to be reusable and easily separable. nih.gov

These examples demonstrate the feasibility of immobilizing pyridine-containing catalysts onto magnetic nanoparticles. A similar strategy could be applied to this compound and its catalytically active derivatives. By anchoring these molecules to a magnetic support, it would be possible to develop robust, recyclable catalysts for various organic transformations, combining the high efficiency of homogeneous catalysis with the practical advantages of heterogeneous systems.

Biological Research Perspectives on 3 4 Nitrophenyl Pyridine 1 Oxide

Antimicrobial Activity Studies

While specific studies on the antimicrobial effects of 3-(4-Nitrophenyl)pyridine-1-oxide are not found in the current body of scientific literature, the broader families of pyridine (B92270) N-oxides and nitroaromatic compounds have been the subject of extensive antimicrobial research. nih.gov

Antibacterial Potency and Mechanisms (e.g., quorum sensing inhibition)

Direct experimental data on the antibacterial potency of this compound is not available. However, research into its structural isomer, 4-nitropyridine-N-oxide (4-NPO), offers significant insights into potential mechanisms of action, particularly concerning quorum sensing (QS) inhibition.

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the formation of biofilms and production of virulence factors. google.com The compound 4-NPO has been identified as a quorum-sensing inhibitor that can decrease biofilm formation by Pseudomonas aeruginosa. nih.gov It is hypothesized that 4-NPO adsorbs to both the bacterial cell surface and other surfaces, neutralizing surface charges. This action is thought to be responsible for reducing the rate of bacterial deposition and adhesion, a critical first step in biofilm formation. nih.gov These physicochemical effects occur prior to the well-established mechanisms of QS inhibition at the genetic level. nih.gov

Given the structural similarities, it is plausible that this compound could exhibit similar properties, although the different positioning of the nitrophenyl group (at position 3 instead of 4) would undoubtedly influence its steric and electronic properties, and therefore its specific activity.

Table 1: Effects of the Related Compound 4-Nitro-Pyridine-N-Oxide (4-NPO) on Bacterial Adhesion

Bacterial Strain Surface Effect of 4-NPO Proposed Mechanism Reference
Pseudomonas aeruginosa PAO1 Silica (B1680970) Reduces bacterial adhesion Neutralization of local surface charge heterogeneities nih.gov
Staphylococcus aureus Silica Reduces bacterial adhesion Adsorption of 4-NPO to the outer membrane and silica surface nih.gov

This table presents data for the related compound 4-Nitro-Pyridine-N-Oxide, as direct studies on this compound are not available.

Antifungal and Antiviral Potential

The potential for this compound to act as an antifungal or antiviral agent has not been directly investigated. However, the pyridine N-oxide scaffold is present in various compounds with demonstrated biological activities. nih.gov Pyridine derivatives, in general, are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological effects, including antifungal and antiviral activities. nih.govnih.gov

Furthermore, nitric oxide (NO) and NO-releasing molecules have shown broad-spectrum antifungal activity against critical pathogens like Candida albicans, Candida auris, and Aspergillus fumigatus. nih.gov The nitro group on the phenyl ring of this compound could potentially be involved in redox processes that influence microbial cells, though this is speculative without direct experimental evidence. The antiviral potential of pyridine N-oxide derivatives has also been noted, with some compounds acting as inhibitors of the HIV-1 reverse transcriptase. nih.gov

DNA Interaction Studies

The interaction of small molecules with DNA is a cornerstone of research into new therapeutic agents. The presence of both a planar aromatic system (the pyridine ring) and a nitro group suggests that this compound could be a candidate for DNA interaction studies.

DNA Binding Properties

There are no specific studies detailing the DNA binding properties of this compound. However, research on related structures provides a strong rationale for investigating this potential. Studies on a series of p-nitrobenzoyl and p-pyridoyl ester conjugated oximes have shown that these molecules interact with calf-thymus (CT) DNA. nih.govnih.gov The binding of these compounds to DNA was confirmed through UV spectroscopy, viscosity experiments, and competitive studies with ethidium (B1194527) bromide, which suggested an intercalative binding mode. nih.gov

The authors of these studies noted that the p-nitrophenyl moiety could contribute to the observed interactions. nih.gov The formation of a compound-DNA conjugate can be observed through changes in the UV-Vis absorption spectrum, indicating an interaction that stabilizes the DNA duplex. nih.gov It is therefore reasonable to hypothesize that this compound, containing both the pyridine and p-nitrophenyl motifs, may also possess an affinity for DNA.

DNA Photocleavage Mechanisms

Photo-activated "chemical nucleases" are molecules that can induce DNA cleavage upon irradiation with light of a specific wavelength. nih.gov This property is of interest for potential applications in photochemotherapy.

Studies on derivatives containing a p-nitrophenyl group have demonstrated their ability to photocleave DNA. nih.govnih.gov The mechanism often involves the generation of radical species upon UV irradiation, which then attack the DNA backbone, leading to single-strand or double-strand breaks. nih.gov The nitro-substituted compounds, in particular, have been studied for their capacity to cleave DNA. nih.gov For a series of pyridine and p-nitrophenyl oxime esters, high photocleavage ability was observed upon irradiation at 312 nm. nih.govnih.gov

While these findings are for more complex derivatives, they highlight the potential of the core p-nitrophenyl structure within this compound to participate in similar photochemical reactions with DNA. Direct experimental verification on the specific compound is required to confirm this potential.

Prodrug Concept and Metabolic Transformations of Pyridine N-Oxides

The pyridine N-oxide functional group can significantly alter the physicochemical properties of a molecule, a feature often exploited in drug design through the prodrug concept. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo.

Pyridine N-oxides are generally more polar and water-soluble than their parent pyridines. This N-oxide group can be reduced back to the parent pyridine in the body, releasing the active form of the drug. This strategy can be used to improve absorption, distribution, and pharmacokinetic profiles.

Conversely, the N-oxidation of pyridine-containing compounds is a recognized metabolic pathway in various animal species. The administration of 3-substituted pyridines can result in the urinary excretion of the corresponding N-oxides, indicating that this is a route of metabolism. This metabolic transformation is a critical consideration in the development of pyridine-based drugs. While there are no specific studies on the metabolic fate of this compound or its use as a prodrug, the general principles of pyridine N-oxide metabolism provide a framework for predicting its behavior in a biological system.

Potential in Enzyme Inhibition and Modulation (e.g., acetylcholinesterases)

As of the current date, there is no available scientific literature or published research data detailing the potential of this compound in the context of enzyme inhibition or modulation, including its effects on acetylcholinesterases. Comprehensive searches of scientific databases and scholarly articles have not yielded any studies that have investigated the biological activity of this specific chemical compound with respect to its interaction with any enzymatic systems.

Consequently, no detailed research findings, mechanisms of action, or quantitative data such as IC₅₀ values can be provided. The exploration of this compound as a potential enzyme inhibitor remains an uninvestigated area within the scientific community. Future research would be necessary to determine if this compound possesses any significant biological activity in this regard.

Future Research Directions and Perspectives

Advanced Synthetic Methodologies for Enhanced Scalability and Efficiency

The progression from laboratory-scale synthesis to industrial-level production necessitates the development of more advanced and efficient synthetic protocols. Current methods for creating substituted pyridines can be complex, sometimes requiring tedious manipulations and separation of isomers. d-nb.info Future research should prioritize methodologies that offer enhanced scalability, higher yields, and improved atom economy for 3-(4-Nitrophenyl)pyridine-1-oxide.

Key areas for investigation include:

Novel Catalytic Systems: While iron(III) chloride is a known catalyst for producing polyarylpyridines, its effectiveness can be limited with certain substrates. d-nb.info Investigating alternative Lewis acids, such as indium(III) chloride, which has shown success in complex pyridine (B92270) synthesis, could lead to more efficient and versatile reaction pathways. d-nb.info

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including superior heat and mass transfer, improved safety for handling nitrated compounds, and the potential for automated, high-throughput synthesis. Adapting the synthesis of this compound to a flow system could dramatically enhance scalability and reproducibility.

Microwave-Assisted Synthesis: Exploring microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times from hours to minutes, often improving yields and minimizing the formation of byproducts.

Exploration of Novel Applications in Emerging Fields

The unique electronic characteristics of this compound, featuring an electron-donating pyridine N-oxide moiety and a potent electron-withdrawing nitrophenyl group, suggest its potential utility in several cutting-edge fields beyond its current applications.

Materials Science: The inherent charge-transfer nature of the molecule makes it a compelling candidate for nonlinear optical (NLO) materials. Research into creating non-centrosymmetric crystalline systems, similar to efforts with related compounds like 3-methyl-4-nitro-pyridine 1-oxide, could yield materials with significant second-order NLO properties for applications in telecommunications and photonics. nih.gov

Organic Electronics: The molecule's structure is conducive to applications in organic electronics. Future work could explore its use as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a building block for conductive polymers.

Medicinal Chemistry: Pyridine derivatives are known to exhibit a vast array of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory effects. nih.govresearchgate.net A critical future direction is the comprehensive biological screening of this compound against a wide range of cancer cell lines and microbial strains to uncover potential therapeutic applications. researchgate.netnih.gov

Integration with Multidisciplinary Research Areas

To fully harness the potential of this compound, its study must be integrated with other scientific disciplines.

Computational Chemistry: The use of computational tools, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, vibrational modes, and reactivity. Predictive modeling can guide the synthesis of new derivatives with tailored properties and help to interpret experimental results, accelerating the discovery process.

Supramolecular Chemistry and Crystal Engineering: The ability of the pyridine N-oxide and nitro groups to participate in hydrogen bonding and other non-covalent interactions is significant. nih.gov Future studies should focus on co-crystallization with other molecules to create novel supramolecular assemblies. This approach can be used to fine-tune physical properties like solubility, stability, and solid-state packing, which is crucial for pharmaceutical and materials science applications.

Chemical Biology: If biological activity is confirmed, the compound could be developed into a chemical probe. By tagging it with fluorescent markers or affinity labels, researchers could use it to study complex biological pathways, identify protein targets, and elucidate mechanisms of action at a molecular level.

Development of Structure-Activity Relationships for Targeted Properties

A systematic investigation into the structure-activity relationships (SAR) is essential for optimizing the properties of this compound for specific applications. nih.gov This involves synthesizing a library of analogues and evaluating how structural modifications affect their function.

Key SAR studies would include:

Modification of the Substituent: Systematically replacing the para-nitro group with other electron-withdrawing (e.g., -CN, -SO2CH3) or electron-donating groups at various positions (ortho, meta, para) on the phenyl ring.

Substitution on the Pyridine Ring: Introducing additional functional groups onto the pyridine ring. Studies on other pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) can enhance biological activity, whereas bulky groups or halogens may have a detrimental effect. nih.gov

Quantitative Structure-Activity Relationships (QSAR): Developing QSAR models can provide a quantitative correlation between physicochemical properties (such as partition coefficient and molar refractivity) and biological or physical activity. nih.gov Such models, which have been successfully applied to other pyridine 1-oxide derivatives, can predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent and targeted molecules. nih.gov

Q & A

Q. What strategies validate conflicting biological activity data for this compound derivatives?

  • Methodological Answer : Dose-response assays (e.g., IC₅₀ curves) and structural-activity relationship (SAR) studies are critical. (excluded source) and emphasize comparing substituent effects (e.g., chloro vs. fluoro groups) on bioactivity. Orthogonal assays (e.g., SPR for binding kinetics) confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.